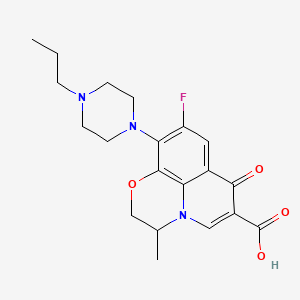

4-n-Propyl ofloxacin

Description

Contextualization within the Historical Development of Fluoroquinolone Antibiotics

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of antimalarial research. oup.comnih.gov This first-generation quinolone had a limited spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for urinary tract infections. bohrium.com A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones. nih.govmdpi.com This modification dramatically increased the potency and broadened the antibacterial spectrum.

Norfloxacin (B1679917), developed in 1978, was a pivotal second-generation fluoroquinolone that featured both a fluorine atom at C-6 and a piperazine (B1678402) ring at the C-7 position. oup.com This structural combination enhanced its activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa. bohrium.com Following this, ciprofloxacin (B1669076) and ofloxacin (B1677185) emerged as highly successful fluoroquinolones with even broader activity and improved pharmacokinetic profiles. oup.commdpi.com Ofloxacin, a tricyclic fluoroquinolone developed in the mid-1980s, offered excellent activity against Gram-negative and many Gram-positive bacteria. nih.govmdpi.com The development of these core compounds paved the way for further "generational" advances, where subsequent modifications aimed to enhance Gram-positive and anaerobic coverage, improve pharmacokinetics, and combat emerging resistance. nih.gov

Table 1: Key Milestones in Fluoroquinolone Development

| Compound | Year of Discovery/Introduction | Key Structural Feature | Significance |

|---|---|---|---|

| Nalidixic Acid | 1962 | Naphthyridine core | First-generation quinolone, limited spectrum. oup.comnih.gov |

| Norfloxacin | 1978 | Fluorine at C-6, Piperazine at C-7 | First fluoroquinolone, broadened spectrum. oup.com |

| Ciprofloxacin | 1981 | Cyclopropyl (B3062369) group at N-1 | High activity against Gram-negative bacteria. oup.com |

| Ofloxacin | ~1985 | Tricyclic oxazine (B8389632) ring | Broad-spectrum activity, improved pharmacokinetics. nih.govmdpi.com |

Rationale for Structural Modifications in Fluoroquinolone Design

The fundamental mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govijpsjournal.com These enzymes are critical for DNA replication, repair, and recombination. Structural modifications to the basic fluoroquinolone scaffold are strategically designed to enhance this inhibitory activity, broaden the spectrum of targeted bacteria, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and overcome resistance mechanisms. nih.govthieme-connect.com

Key positions on the quinolone ring have been identified as critical for modification:

C-6 Position: The presence of a fluorine atom is a hallmark of the class, significantly enhancing cell penetration and DNA gyrase inhibition. mdpi.com

C-7 Position: This is arguably the most extensively modified position. The substituent at C-7, typically a nitrogen-containing heterocycle like piperazine or pyrrolidine (B122466), profoundly impacts the antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov Modifications to the C-7 piperazine ring can modulate activity against Gram-positive versus Gram-negative bacteria and can also influence the compound's susceptibility to bacterial efflux pumps, a common resistance mechanism. oup.com

C-8 Position: Modifications at this position can enhance activity against anaerobic bacteria and influence pharmacokinetic properties. nih.gov

The primary goals of these modifications are to create derivatives with superior efficacy against a wider range of pathogens, including drug-resistant strains, while maintaining a favorable safety profile. nih.gov

Positioning of 4-n-Propyl Ofloxacin as a Novel Fluoroquinolone Derivative with Specific C7 Piperazine Side Chain Elaboration

Ofloxacin itself features a 4-methyl-piperazinyl group at the C-7 position. nih.gov this compound is a derivative where the methyl group on the terminal nitrogen of this piperazine ring is replaced by a three-carbon n-propyl chain. This type of modification falls under the well-established strategy of N-alkylation of the C-7 piperazine moiety to explore structure-activity relationships (SAR).

The elaboration of the C-7 side chain is a proven method for fine-tuning the biological properties of fluoroquinolones. nih.gov The size, lipophilicity, and basicity of the substituent on the piperazine nitrogen can influence several key factors:

Target Enzyme Interaction: The C-7 substituent is believed to interact directly with the DNA gyrase or topoisomerase IV enzymes. Altering its structure can change the binding affinity and inhibitory power of the molecule. oup.com

Bacterial Cell Wall Penetration: The physicochemical properties of the side chain affect the molecule's ability to pass through the porin channels of Gram-negative bacteria and the cell wall of Gram-positive bacteria. nih.gov

Pharmacokinetics: Changes at the C-7 position can alter the drug's absorption, distribution in tissues, and rate of metabolism. nih.gov

By replacing the methyl group of ofloxacin with an n-propyl group, researchers investigate the effect of increasing the size and lipophilicity of the side chain. While specific research data on the antibacterial spectrum of this compound is not widely published in seminal literature, the general principles of fluoroquinolone SAR suggest that such a modification would be expected to alter its potency and spectrum compared to the parent compound, ofloxacin. The synthesis of such derivatives is crucial for building a comprehensive understanding of how subtle structural changes translate into significant differences in biological activity.

Table 2: Structural Comparison of Ofloxacin and this compound

| Compound | C-7 Piperazine Substituent | Chemical Formula | Key Difference |

|---|---|---|---|

| Ofloxacin | 4-methyl-1-piperazinyl | C18H20FN3O4 | Methyl group on the terminal piperazine nitrogen. nih.gov |

Overview of Research Trajectories in Fluoroquinolone Chemistry and Biology

Research in the field of fluoroquinolones continues to be dynamic, driven by the persistent challenge of antibiotic resistance. Current and future research trajectories are moving beyond simple modifications of the existing scaffold and exploring more innovative strategies.

One major area of focus is the development of fluoroquinolone hybrids . This approach involves covalently linking a fluoroquinolone molecule to another pharmacophore, such as a different class of antibiotic, to create a dual-action agent that may have a novel mechanism of action or be effective against resistant bacteria. mdpi.com

Another significant trend is the exploration of fluoroquinolones for atypical applications . Because fluoroquinolones target topoisomerase enzymes, which are also present in eukaryotic cells (including cancer cells), researchers are investigating their potential as antiproliferative or anticancer agents . nih.govthieme-connect.com Modifications to the core structure can shift the molecule's affinity from bacterial to mammalian topoisomerases.

Furthermore, efforts are ongoing to design fluoroquinolones that can overcome specific resistance mechanisms. This includes developing compounds that are poor substrates for bacterial efflux pumps or that retain activity against bacteria with mutations in their DNA gyrase or topoisomerase IV enzymes. oup.com The synthesis and evaluation of novel derivatives, including specific elaborations like this compound, remain a cornerstone of this research, providing vital data for the rational design of the next generation of these important therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

124255-93-2 |

|---|---|

Molecular Formula |

C20H24FN3O4 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |

InChI Key |

SUCNQMBJPDAVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies for 4 N Propyl Ofloxacin

Retrosynthetic Analysis of the 4-n-Propyl Ofloxacin (B1677185) Scaffold

A retrosynthetic analysis of the 4-n-propyl ofloxacin molecule reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection point is the bond between the C7 carbon of the fluoroquinolone core and the nitrogen atom of the piperazine (B1678402) ring. This bond is typically formed via a nucleophilic aromatic substitution reaction.

Further disconnection of the pyridobenzoxazine core suggests a Gould-Jacobs type reaction. wikipedia.org This involves the reaction of an appropriately substituted aniline (B41778) derivative, in this case, a 4-n-propylated benzoxazine (B1645224), with diethyl ethoxymethylenemalonate (EMME), followed by a thermal or acid-catalyzed cyclization to form the quinolone ring. The benzoxazine portion of the molecule can be traced back to a substituted 2-aminophenol (B121084) derivative and an α-haloketone or its equivalent. The synthesis, therefore, hinges on the successful construction of this key N-n-propylated benzoxazine intermediate.

Synthesis of the Core Fluoroquinolone Ring System (Pyridobenzoxazine)

The construction of the pyridobenzoxazine ring system is a critical phase in the synthesis of this compound. This process involves the sequential formation of the benzoxazine and then the quinolone portions of the molecule.

The synthesis typically commences with a trifluorinated benzene (B151609) derivative, such as 2,3,4-trifluoronitrobenzene. This starting material is crucial as it provides the necessary fluorine atoms, one of which will ultimately be substituted by the piperazine group, and the other contributing to the biological activity of the final compound.

A common route to 2,3,4-trifluoronitrobenzene involves the fluorination of a corresponding chlorinated precursor. For instance, 2,3,4-trichloronitrobenzene (B101362) can be subjected to a halogen exchange reaction using a fluoride (B91410) source like potassium fluoride in an aprotic polar solvent.

The subsequent step involves the regioselective substitution of one of the fluorine atoms with a hydroxyl group, followed by the introduction of a side chain that will form the oxazine (B8389632) ring. In the context of this compound, the synthesis diverges from that of ofloxacin at this stage. Instead of introducing a methyl group, an n-propyl group is incorporated. This is achieved by reacting the fluorinated phenol (B47542) with a suitable three-carbon synthon, such as 1-bromo-2-oxopropane, followed by a series of reduction and cyclization steps to form the N-n-propylated benzoxazine ring.

A plausible synthetic route to the key intermediate, 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, is outlined below:

Formation of 2-hydroxy-3,4-difluoronitrobenzene: 2,3,4-trifluoronitrobenzene is treated with a hydroxide (B78521) source to selectively replace the fluorine at the 2-position.

Alkylation: The resulting phenol is alkylated with a suitable propylene (B89431) oxide derivative or a halo-propanol derivative.

Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzoxazine ring.

N-propylation: If not already incorporated, the secondary amine of the benzoxazine ring is alkylated with an n-propyl halide (e.g., n-propyl bromide) under basic conditions to yield the desired 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine.

The formation of the quinolone carboxylic acid and keto functionalities at the C3 and C4 positions is a hallmark of the Gould-Jacobs reaction. wikipedia.orgdrugfuture.comnih.govresearchgate.net This reaction involves the condensation of an aniline derivative, in this case, the synthesized 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, with diethyl ethoxymethylenemalonate (EMME). nih.govresearchgate.net

The reaction proceeds in two main stages:

Condensation: The primary or secondary amine of the benzoxazine nucleophilically attacks the ethoxymethylene carbon of EMME, leading to the elimination of ethanol (B145695) and the formation of an enamine intermediate, diethyl ((7,8-difluoro-4-n-propyl-2,3-dihydro-4H-benzo[b] wikipedia.orgresearchgate.netoxazin-4-yl)methylene)malonate.

Thermal Cyclization: The enamine intermediate is then heated to a high temperature, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization. This step forms the six-membered pyridone ring, incorporating the keto group at C4 and an ester at C3.

Subsequent hydrolysis of the ethyl ester at the C3 position under acidic or basic conditions yields the corresponding carboxylic acid, a key functional group for the biological activity of fluoroquinolones.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Condensation | 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, Diethyl ethoxymethylenemalonate (EMME), Heat | Diethyl ((7,8-difluoro-4-n-propyl-2,3-dihydro-4H-benzo[b] wikipedia.orgresearchgate.netoxazin-4-yl)methylene)malonate |

| Cyclization | High temperature (e.g., in diphenyl ether) | Ethyl 9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylate |

| Hydrolysis | Acid or base (e.g., HCl or NaOH) | 9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylic acid |

As detailed in the preceding section, the cyclization of the enamine intermediate derived from the N-n-propylated benzoxazine and EMME is a crucial step in forming the pyridobenzoxazine system. nih.govresearchgate.net This intramolecular cyclization is a 6-pi electrocyclization reaction, which is thermally promoted.

The reaction is typically carried out at temperatures ranging from 200 to 260 °C. The choice of solvent is critical, with high-boiling, inert solvents such as diphenyl ether or Dowtherm A being commonly employed to achieve the necessary reaction temperature. The cyclization results in the formation of the ethyl ester of the tricyclic core.

An alternative to high-temperature thermal cyclization is the use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can facilitate the cyclization at lower temperatures.

Introduction of the Piperazine Moiety at the C7 Position

The final key step in the synthesis of this compound is the introduction of the piperazine ring at the C7 position of the fluoroquinolone core.

This transformation is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C10 position of the pyridobenzoxazine ring system (which corresponds to the C7 position in standard fluoroquinolone nomenclature) is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl group and the pyridone nitrogen.

The reaction involves the treatment of the 9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylic acid with an appropriate piperazine derivative, typically N-methylpiperazine, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or pyridine. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to act as a hydrogen fluoride scavenger.

Coupling Reactions for Attaching the Piperazine Ring

The attachment of the piperazine ring to the fluoroquinolone core is a critical step in the synthesis of ofloxacin and its derivatives. This reaction is typically a nucleophilic aromatic substitution (SNAr). The core of the molecule, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, features an activated fluorine atom at the C-10 position (equivalent to the C-7 position in standard quinolone nomenclature). researchgate.netchemicalbook.com This fluorine is susceptible to displacement by a nucleophile.

In the synthesis of this compound, the nucleophile is 1-propylpiperazine (B1297305). The reaction involves heating the fluoroquinolone core with 1-propylpiperazine in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). researchgate.net The basic nature of the piperazine nitrogen facilitates the attack on the electron-deficient aromatic ring, leading to the displacement of the fluoride ion and the formation of the C-N bond, yielding the final this compound structure. This coupling reaction is a common strategy for creating a wide array of C-7 substituted quinolone derivatives, as the choice of the N-substituted piperazine can be varied to modulate the compound's biological activity. nih.gov

Specific Elaboration of the Piperazine Ring: Introduction of the n-Propyl Group at the N4 Position of Piperazine

The introduction of the n-propyl group at the N4 position of the piperazine ring is a defining feature of this compound. This substituent can be introduced either by using pre-functionalized 1-propylpiperazine in the coupling step as described above, or by attaching an unsubstituted piperazine ring to the ofloxacin core first, followed by N-alkylation. The latter approach provides flexibility for creating a library of derivatives from a common intermediate.

Strategies for Selective N-Alkylation to Install the n-Propyl Substituent

Achieving selective mono-alkylation of the piperazine ring is challenging because both nitrogen atoms are nucleophilic, which can lead to the formation of undesired N,N'-dialkylated byproducts. google.com Several strategies are employed to ensure the n-propyl group is installed selectively at the N4 position.

Use of a Protecting Group: A common and effective method involves the use of a protecting group on one of the piperazine nitrogens. The Boc (tert-butyloxycarbonyl) group is frequently used. researchgate.net N-Boc-piperazine can be coupled to the ofloxacin core. The Boc group deactivates the nitrogen it is attached to, directing the subsequent alkylation to the unprotected nitrogen. The alkylation can be performed using an n-propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate. researchgate.net Following the successful installation of the n-propyl group, the Boc group is removed under acidic conditions to yield the mono-alkylated product. nih.gov

Reductive Amination: This method involves the reaction of a piperazine-substituted ofloxacin intermediate with propanal. nih.govmdpi.com The initial reaction forms an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the N-propyl group. Reductive amination is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net

Control of Stoichiometry: While less precise, using a large excess of piperazine during the initial coupling reaction can favor the formation of the mono-substituted product, which can then be alkylated. However, this often requires challenging purification steps to separate the desired product from unreacted starting materials and byproducts. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly during the N-alkylation step. Key parameters that are adjusted include the choice of base, solvent, temperature, and stoichiometry of reactants.

For N-alkylation with alkyl halides, the choice of base is critical. Strong bases like sodium hydride (NaH) can be used, but careful control of stoichiometry is needed to prevent dialkylation. researchgate.net Milder bases such as potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred as they can provide better selectivity for mono-alkylation. researchgate.net The solvent also plays a significant role; polar aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net Reaction temperature can be adjusted to control the reaction rate, with reflux conditions often employed to ensure the reaction goes to completion. researchgate.net

Below is a table summarizing typical conditions for the N-alkylation of a piperazine moiety.

| Parameter | Condition | Rationale |

| Alkylation Method | Nucleophilic Substitution | Direct formation of C-N bond using an alkyl halide (e.g., 1-bromopropane). |

| Protecting Group | N-Boc-piperazine | Ensures mono-alkylation by deactivating one nitrogen atom. researchgate.net |

| Base | K₂CO₃, DIPEA | Mild bases that promote the reaction while minimizing side products like dialkylation. researchgate.net |

| Solvent | Acetonitrile, THF, DMSO | Polar aprotic solvents that facilitate SN2 reactions. researchgate.netresearchgate.net |

| Temperature | Room Temperature to Reflux | Optimized to balance reaction rate with selectivity. |

| Stoichiometry | Slight excess of alkylating agent | Ensures complete conversion of the starting material. |

Stereochemical Control and Chiral Synthesis Considerations for this compound

Ofloxacin possesses a chiral center at the C-3 position of the benzoxazine ring. bohrium.com The biological activity of ofloxacin resides almost entirely in the (S)-(-)-enantiomer, known as levofloxacin (B1675101), which can be 8 to 128 times more potent than its (R)-(+)-enantiomer. bohrium.comnih.gov Therefore, stereochemical control is a paramount consideration in the synthesis of this compound to ensure the final product has the desired therapeutic efficacy.

Strategies for obtaining the enantiomerically pure (S)-isomer include:

Chiral Resolution: Racemic ofloxacin or a key racemic intermediate can be synthesized and then separated into its constituent enantiomers. This can be achieved through techniques like high-pressure liquid chromatography (HPLC) using a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. bohrium.com

Asymmetric Synthesis: A more efficient approach is to use chiral starting materials or chiral catalysts to build the molecule in an enantioselective manner. For instance, the synthesis can start from optically pure building blocks like (S)-alaninol or (S)-glycerol acetonide to establish the stereocenter at the C-3 position early in the synthetic sequence. researchgate.net This approach, often referred to as a "chiral pool" synthesis, avoids the loss of 50% of the material inherent in resolving a racemate and is generally preferred for industrial-scale production. researchgate.net The (S)-(-)-enantiomer of the ofloxacin core is then carried through the subsequent coupling and alkylation steps to produce the final enantiomerically pure 4-n-propyl levofloxacin.

The significant difference in activity between the enantiomers is believed to stem from the differential binding and inhibition of the target enzyme, DNA gyrase. nih.gov The stereochemistry at the C-3 position likely plays a crucial role in the proper orientation of the molecule within the enzyme's binding pocket. bohrium.com

Synthesis of Related Ofloxacin Derivatives and Analogs with Diverse C7 Modifications

The C-7 position of the fluoroquinolone scaffold, where the piperazine ring is attached, is a major site for chemical modification to improve antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov A vast number of ofloxacin and other fluoroquinolone derivatives have been synthesized by introducing diverse substituents at the N4 position of this piperazine ring.

The synthesis of these analogs generally follows the same core principles used for this compound: coupling of the fluoroquinolone core with a pre-synthesized, appropriately substituted piperazine, or a post-coupling modification of the piperazine N-H intermediate. nih.gov These modifications can range from simple alkyl chains to more complex aromatic, heterocyclic, or functionalized moieties. nih.govnih.gov For example, researchers have attached various aryl-oxoethyl or aryl-oxyiminoethyl groups to the piperazine ring of levofloxacin to generate novel derivatives. nih.gov Other work has focused on creating hybrid molecules by linking fluoroquinolones to other bioactive scaffolds via the C-7 piperazine ring to achieve dual-action agents. nih.gov

The table below illustrates the diversity of modifications that have been made at the C-7 piperazine ring of fluoroquinolones to generate novel analogs.

| Fluoroquinolone Core | C-7 Piperazine N4-Substituent | Resulting Derivative Class |

| Ofloxacin/Levofloxacin | Methyl | Ofloxacin / Levofloxacin nih.gov |

| Ofloxacin/Levofloxacin | 2-Aryl-2-oxoethyl | Levofloxacin-keto-aryl analogs nih.gov |

| Ofloxacin/Levofloxacin | 2-Aryl-2-oxyiminoethyl | Levofloxacin-oximino-aryl analogs nih.gov |

| Ciprofloxacin (B1669076) | Phe-Lys or Lys-Phe dipeptide | Ciprofloxacin-peptide conjugates nih.gov |

| Norfloxacin (B1679917) | Various substituted aryl and heteroaryl groups | N4-Substituted Piperazinyl Norfloxacin Derivatives nih.gov |

| Ofloxacin | Spiro cyclopropyl (B3062369) group at N-1 | N-1 Spirocyclopropyl Ofloxacin analogs nih.gov |

Molecular Mechanism of Action of 4 N Propyl Ofloxacin

Primary Molecular Targets: Bacterial Type II Topoisomerases

The primary antibacterial action of 4-n-propyl ofloxacin (B1677185), like other fluoroquinolones, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and DNA topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA, which is crucial for DNA replication, transcription, and repair.

Inhibition of DNA Gyrase (GyrA and GyrB Subunits)

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. This process is vital for relieving the torsional stress that accumulates during DNA replication and transcription. 4-n-propyl ofloxacin is understood to bind to the complex formed between DNA gyrase and DNA. The GyrA subunit is primarily involved in the DNA cleavage and reunion process, while the GyrB subunit possesses ATPase activity that powers the enzyme's function. The binding of the fluoroquinolone stabilizes the transient double-strand break created by the enzyme, preventing the re-ligation of the DNA strands. This inhibition of DNA gyrase's supercoiling activity ultimately halts essential cellular processes.

Inhibition of DNA Topoisomerase IV (ParC and ParE Subunits)

DNA topoisomerase IV, composed of two ParC and two ParE subunits, plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes. This separation is a prerequisite for the segregation of the chromosomes into daughter cells during cell division. Similar to its interaction with DNA gyrase, this compound targets the complex of topoisomerase IV and DNA. The ParC subunit is homologous to GyrA, and the ParE subunit is homologous to GyrB. By inhibiting topoisomerase IV, the fluoroquinolone prevents the proper segregation of chromosomal DNA, leading to a disruption of cell division. While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.

Formation of the Quinolone-DNA-Enzyme Cleavable Complex

The bactericidal activity of fluoroquinolones stems from their ability to trap the topoisomerase enzymes on the DNA in a "cleavable complex." This ternary complex consists of the quinolone molecule, the topoisomerase enzyme, and the bacterial DNA. The formation of this complex converts the essential topoisomerase enzymes into cellular toxins that generate permanent double-stranded DNA breaks. Magnesium ions are believed to be crucial for the formation of this complex, facilitating the interaction between the quinolone and the enzyme-DNA interface. The stabilization of this complex by this compound prevents the re-ligation of the cleaved DNA, which is a key step in the catalytic cycle of the topoisomerases.

Disruption of Essential Bacterial DNA Processes: Replication, Transcription, and Repair

By inhibiting DNA gyrase and topoisomerase IV, this compound effectively disrupts fundamental bacterial processes that are dependent on DNA topology. The inhibition of DNA gyrase leads to the cessation of DNA replication and can also interfere with transcription, as the movement of RNA polymerase along the DNA template is hindered. The failure to resolve topological stress results in the accumulation of DNA damage. Furthermore, the functions of these topoisomerases in DNA repair are also compromised, preventing the bacterium from mending DNA lesions. The collective disruption of replication, transcription, and repair mechanisms is a direct consequence of the formation of the ternary complex.

Molecular Basis of Bactericidal Activity and Cellular Death

The conversion of topoisomerases into toxic enzymes that generate persistent double-strand DNA breaks is the primary molecular basis for the bactericidal activity of this compound. These DNA breaks trigger the bacterial SOS response, a complex regulatory network that is activated by extensive DNA damage. However, when the damage is too severe for the repair systems to handle, the accumulation of fragmented DNA leads to the initiation of programmed cell death pathways, ultimately resulting in the demise of the bacterial cell.

Comparative Analysis of Affinity for Prokaryotic versus Eukaryotic Topoisomerases

A critical feature of fluoroquinolones, including this compound, is their selective toxicity towards bacterial cells over eukaryotic host cells. This selectivity arises from a significantly higher affinity for bacterial type II topoisomerases compared to their eukaryotic counterparts. Eukaryotic cells contain topoisomerase II, which is functionally analogous to bacterial DNA gyrase and topoisomerase IV. However, structural differences between the prokaryotic and eukaryotic enzymes lead to a much weaker interaction with fluoroquinolones. For ofloxacin, the affinity for bacterial DNA gyrase is reported to be approximately 100 to 1000 times greater than for mammalian topoisomerase II. This differential affinity ensures that the antibacterial agent can effectively target bacteria at concentrations that are not harmful to the host organism.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Ofloxacin |

| Ciprofloxacin (B1669076) |

| Moxifloxacin (B1663623) |

| Levofloxacin (B1675101) |

| Nalidixic acid |

| Novobiocin |

| Erythromycin |

| Lincomycin |

Inhibitory Activity of Fluoroquinolones against Bacterial Topoisomerases

| Fluoroquinolone | Target Enzyme | Organism | IC50 |

| Ciprofloxacin | DNA Gyrase | E. coli | >1 |

| Ciprofloxacin | Topoisomerase IV | E. coli | >1 |

| Ciprofloxacin | DNA Gyrase | S. aureus | Not specified |

| Ciprofloxacin | Topoisomerase IV | S. aureus | Not specified |

| Moxifloxacin | DNA Gyrase | S. aureus | Not specified |

| Moxifloxacin | Topoisomerase IV | S. aureus | Not specified |

| Gatifloxacin | DNA Gyrase | E. coli | 0.109 µg/ml |

| Gatifloxacin | Topoisomerase IV | S. aureus | 13.8 µg/ml |

Note: The data in this table is based on general findings for various fluoroquinolones and is intended to be illustrative of the typical inhibitory concentrations. Specific data for this compound is not available.

Structure Activity Relationship Sar Studies of the 4 N Propyl Ofloxacin Scaffold

Influence of Substituents at the N1 Position on Overall Potency and Spectrum

Ofloxacin (B1677185) and its active L-isomer, levofloxacin (B1675101), possess a unique structural feature where the N1 position is part of a fused tricyclic benzoxazine (B1645224) ring system, forming a bridge to the C8 position. nih.govoup.combrieflands.com This configuration contributes to their broad-spectrum activity and improved pharmacokinetics compared to earlier agents. nih.gov While a simple hydrogen at N1 (or a fused ring as in ofloxacin) typically confers high activity against topoisomerase IV, the cyclopropyl (B3062369) group generally provides superior activity against DNA gyrase. oup.com

Table 1: Effect of N1 Substituents on Fluoroquinolone Activity

| N1 Substituent | Example Compound(s) | General Effect on Activity |

|---|---|---|

| Ethyl | Pefloxacin | Found in earlier quinolones; moderate potency. |

| Cyclopropyl | Ciprofloxacin (B1669076), Sparfloxacin | Significantly increases potency and broadens spectrum, especially against Gram-negative bacteria. nih.govoup.comnih.gov |

| Fused Ring (with C8) | Ofloxacin, Levofloxacin | Creates a tricyclic structure, enhancing broad-spectrum activity and pharmacokinetics. nih.govoup.com |

Essential Role of the C3 Carboxylic Acid and C4 Oxo Groups for Metal Chelation and Enzyme Interaction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the foundational pharmacophore for the antibacterial action of this class of drugs. nih.gov The carboxylic acid group at the C3 position and the ketone (oxo) group at the C4 position are indispensable for activity. nih.govwhiterose.ac.ukslideshare.net These two functional groups act as a bidentate ligand, chelating divalent metal ions, most notably magnesium (Mg²⁺). nih.govmdpi.com This chelation is crucial for the formation of a stable ternary complex involving the fluoroquinolone molecule, the bacterial DNA, and the target enzyme (either DNA gyrase or topoisomerase IV). whiterose.ac.ukmdpi.com

This drug-enzyme-DNA complex prevents the re-ligation of cleaved DNA strands, leading to a cascade of events that culminates in bacterial cell death. ontosight.ai Any modification or removal of the C3-carboxylic acid or C4-oxo group results in a dramatic reduction or complete loss of antibacterial activity, underscoring their essential role in the mechanism of action. whiterose.ac.ukptfarm.pl

Significance of the C6 Fluorine Atom for Enhanced Antimicrobial Potency and Bacterial Cell Permeability

The introduction of a fluorine atom at the C6 position was a landmark development that transformed the quinolone class into the highly potent fluoroquinolones used today. nih.govencyclopedia.pub This single substitution can increase potency by 5- to 100-fold compared to non-fluorinated analogues. nih.gov The C6-fluorine atom enhances the drug's activity through multiple mechanisms. It is believed to increase the inhibition of the target DNA gyrase and significantly improves the drug's penetration through the bacterial cell membrane. nih.govacs.orgasm.org

This enhanced cell permeability allows the drug to reach its intracellular targets more efficiently, contributing to its broad-spectrum activity, particularly against Gram-negative bacteria. nih.govencyclopedia.pub The strong electron-withdrawing nature of fluorine also influences the electronic properties of the quinolone ring system, which may optimize binding interactions with the target enzymes. acs.org Consequently, nearly all clinically relevant modern quinolones are fluorinated at the C6 position. asm.org

Impact of C7 Substitutions (Piperazine Ring) on Antimicrobial Spectrum and Potency

The substituent at the C7 position is a primary modulator of a fluoroquinolone's antibacterial spectrum, potency, and pharmacokinetic profile. nih.govptfarm.plscielo.org.mx The introduction of a five- or six-membered nitrogen-containing heterocycle at this position, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, is crucial for broad-spectrum activity. nih.govoup.com

Generally, a piperazine ring at C7, as seen in ciprofloxacin and norfloxacin (B1679917), confers potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govoup.comphiladelphia.edu.jo Conversely, substitutions with moieties like aminopyrrolidine tend to enhance activity against Gram-positive bacteria. oup.comphiladelphia.edu.jo The nature of the C7 substituent also affects the drug's ability to penetrate bacterial cells and can influence its susceptibility to bacterial efflux pumps, a common mechanism of resistance. philadelphia.edu.jonih.gov

4-n-propyl ofloxacin is a derivative of ofloxacin where the methyl group on the C4 nitrogen of the piperazine ring is replaced by an n-propyl group. ontosight.ai While extensive research on this specific molecule is limited, the activity of fluoroquinolones is known to be sensitive to substitutions at this position. Alkylation of the piperazine nitrogen can modulate activity against Gram-positive organisms and can also influence pharmacokinetic properties. nih.govnih.gov The addition of the n-propyl group increases the lipophilicity of the molecule compared to ofloxacin, which can affect cell penetration and target interaction.

The length and nature of the alkyl chain on the C4 nitrogen of the C7-piperazine ring can significantly impact antibacterial efficacy. While small alkyl groups are often tolerated or beneficial, increasing the chain length can have variable effects. Some studies on related fluoroquinolones have shown that as the size of the substituent group increases, the antibacterial activity may decrease. frontiersin.org This is potentially due to steric hindrance, which can impede the molecule's ability to pass through the cell membrane or bind effectively to its target site. frontiersin.org

For instance, research on a series of balofloxacin (B1667722) derivatives showed that antibacterial activity tended to decrease as the length of the N-acyl chain increased. frontiersin.org Other findings suggest that large substitutions, such as ethyl or larger groups, can reduce activity against both Gram-positive and Gram-negative bacteria compared to smaller groups like methyl. philadelphia.edu.jo Conversely, some studies have found that for certain classes of antimicrobial compounds, an optimal alkyl chain length exists, with activity diminishing for chains that are either too short (less than four carbons) or too long. researchgate.net This suggests that the n-propyl group in this compound may represent a balance between beneficial lipophilicity and potential negative steric effects.

Table 2: Illustrative SAR of C7 N-Alkyl Substitutions on Balofloxacin against MRSA

| Compound (Balofloxacin Derivative) | C7 N-Substituent | MIC (µg/mL) vs. MRSA |

|---|---|---|

| Parent Compound | -H | 0.078 |

| Derivative 2-e | -Acetyl | 0.0195 |

| Derivative 3-e | -Propionyl | 0.039 |

| Derivative 4-e | -Butyryl | 0.039 |

Data derived from a study on balofloxacin derivatives, illustrating the principle that modifying the piperazine substituent affects potency. frontiersin.org

The conformation of the C7 substituent is critical for optimal binding to the DNA-enzyme complex. The n-propyl group, being larger and more conformationally flexible than the methyl group of ofloxacin, can adopt various spatial arrangements. This flexibility could influence how the entire molecule fits into the binding pocket of DNA gyrase or topoisomerase IV.

Effects of Substitutions at the C8 Position on Topoisomerase Selectivity and Activity Profile

The substituent at the C8 position of the quinolone ring plays a critical role in defining the antibacterial spectrum and potency of the resulting compound. mdpi.com This position influences the molecule's steric configuration, affecting its access and binding to the enzyme-DNA complex. philadelphia.edu.jonih.gov Modifications at C8 have been shown to enhance activity against Gram-positive bacteria, anaerobic bacteria, and even fluoroquinolone-resistant strains. nih.govnih.gov

Methoxy (B1213986) (-OCH₃) Group: The introduction of a C8-methoxy group, as seen in compounds like moxifloxacin (B1663623) and gatifloxacin, is a highly beneficial modification. mdpi.com This substitution enhances activity against Gram-positive bacteria and anaerobes. nih.gov More significantly, the C8-methoxy group improves the compound's ability to inhibit drug-resistant gyrase mutants. nih.govresearchgate.net It has been observed to increase the lethal action of fluoroquinolones, particularly against resistant mutants, by stimulating the release of double-strand DNA breaks from the drug-enzyme-DNA complex. researchgate.net While it enhances lethality, the C8-methoxy group may not proportionally increase the bacteriostatic activity (inhibition of growth), suggesting it primarily affects the bactericidal mechanism. researchgate.netresearchgate.net This modification is considered optimal for improving potency and overcoming resistance. oup.com

Halogen (F, Cl) Substituents: Halogenation at the C8 position also profoundly impacts the activity profile.

A C8-chloro (Cl) group improves oral absorption and enhances activity against anaerobic bacteria. philadelphia.edu.jo This modification, found in compounds like besifloxacin, expands the spectrum to include greater activity against Gram-positive organisms. nih.gov

A C8-fluoro (F) group is associated with high potency, but in some cases, has been linked to photoreactivity. brieflands.com

Other Substituents: While methoxy and halogen groups are common, other modifications have been explored. Adding modestly sized groups like a methyl (-CH₃) group can markedly increase in vitro activity against Gram-positive bacteria. oup.compnas.org However, larger substitutions, such as ethyl groups, tend to reduce activity against both Gram-positive and Gram-negative bacteria. philadelphia.edu.jo The nature of the C8 substituent must be precisely tailored, as it can either enhance or diminish activity. oup.com

The effect of these C8 substitutions is often an enhancement of potency against both DNA gyrase and topoisomerase IV, rather than a shift in selectivity toward one enzyme over the other. For instance, delafloxacin, which has a C8-chloro substituent, targets both enzymes with equal affinity. mdpi.com

Table 1: Influence of C8 Substituents on the Fluoroquinolone Activity Profile

| C8 Substituent | Key Effects on Activity Profile | Example Compound(s) | Citations |

|---|---|---|---|

| -OCH₃ (Methoxy) | Enhances potency against Gram-positive bacteria and anaerobes; increases lethal activity against resistant gyrase mutants. | Moxifloxacin, Gatifloxacin | mdpi.comnih.govnih.gov |

| -Cl (Chloro) | Improves activity against anaerobes and Gram-positive bacteria; improves oral absorption. | Besifloxacin, Delafloxacin | philadelphia.edu.jonih.govmdpi.com |

| -F (Fluoro) | Can enhance potency but may be associated with photoreactivity. | Sparfloxacin | brieflands.com |

| -Br (Bromo) | Increases bacteriostatic action against first-step gyrase resistant mutants. | N/A | nih.gov |

| -CH₃ (Methyl) | Markedly increases in vitro activity against Gram-positive bacteria. | 8-methyl-moxifloxacin | oup.compnas.org |

| -H (Hydrogen) | Serves as a baseline; compounds with C8-H are often less potent against resistant strains than C8-substituted analogs. | Ciprofloxacin | pnas.org |

Synergistic Effects of Multi-Point Structural Modifications on Biological Potency

The high potency and broad spectrum of modern fluoroquinolones are not the result of a single modification but rather the synergistic effect of combining optimal substituents at multiple positions on the quinolone scaffold. The strategic combination of groups at the N1, C6, C7, and C8 positions has led to compounds with significantly enhanced antibacterial activity. brieflands.comrjptonline.org

A foundational modification for second-generation and later fluoroquinolones was the introduction of a fluorine atom at the C6 position , which dramatically increased potency and penetration into bacterial cells, particularly Gram-negative bacteria. mdpi.comrjptonline.org This was often paired with a piperazine ring at C7 , which further improves the spectrum of activity. rjptonline.org

The next crucial enhancement came from the N1 position , where substituting the original ethyl group with a cyclopropyl group was found to increase antimicrobial activity by 4 to 32 times. nih.gov The N1-cyclopropyl group is now considered the most potent modification at this position and is a hallmark of many powerful fluoroquinolones like ciprofloxacin. nih.govoup.com

The true synergistic power becomes evident when these core modifications are combined with an optimized C8 substituent. For example:

Moxifloxacin combines an N1-cyclopropyl group, a C8-methoxy group, and a bulky bicyclic amine (diazabicycle) at the C7 position . This specific combination results in a potent agent with broad-spectrum activity against Gram-positive bacteria, atypical pathogens, anaerobes, and Mycobacterium tuberculosis. nih.gov

Sparfloxacin features an N1-cyclopropyl group, a C6-fluorine , a C7-piperazinyl ring, and a C8-fluorine . This combination of four key features results in exceptionally high activity against M. tuberculosis gyrase. nih.gov

Besifloxacin leverages a C8-chloro group in conjunction with a C7-(3-aminohexahydro-1H-azepine) ring to expand its activity against Gram-positive pathogens. nih.gov

Table 2: Synergistic Potency of Multi-Point Modified Fluoroquinolones

| Compound | N1-Substituent | C6-Substituent | C7-Substituent | C8-Substituent | Resulting Potency/Spectrum Highlights | IC₅₀ against M. tb Gyrase (μg/mL) | Citations |

|---|---|---|---|---|---|---|---|

| Ciprofloxacin | Cyclopropyl | Fluoro | Piperazinyl | H | Broad-spectrum, iconic 2nd-gen agent. | 4 | nih.govnih.gov |

| Moxifloxacin | Cyclopropyl | Fluoro | Diazabicyclononyl | Methoxy | Enhanced Gram-positive and anaerobic activity. | 4 | nih.govnih.gov |

| Gatifloxacin | Cyclopropyl | Fluoro | Methylpiperazinyl | Methoxy | Enhanced Gram-positive activity. | 3 | researchgate.netnih.gov |

| Sparfloxacin | Cyclopropyl | Fluoro | Dimethylpiperazinyl | Fluoro | High potency, especially against M. tuberculosis. | 2-3 | brieflands.comnih.gov |

| Besifloxacin | Cyclopropyl | Fluoro | 3-Aminohexahydro-1H-azepinyl | Chloro | Expanded Gram-positive activity. | N/A | nih.gov |

| Levofloxacin | (S)-Methyl (bridged to C8) | Fluoro | Methylpiperazinyl | O-bridge to N1 | Active (S)-enantiomer of ofloxacin. | 5 | nih.govnih.gov |

Molecular Mechanisms of Antibiotic Resistance Relevant to Fluoroquinolones and 4 N Propyl Ofloxacin

Chromosomal Mutations in Drug Target Enzymes

The primary targets for fluoroquinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones function by stabilizing the complex formed between these enzymes and DNA, leading to double-strand breaks and ultimately cell death. nih.gov Resistance arises from mutations in the genes that code for these enzymes, which reduces the binding affinity of the drug to the enzyme-DNA complex. nih.gov

DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.gov Mutations conferring resistance are most commonly found in specific "hot spots" within the genes gyrA, gyrB, parC, and parE, collectively known as the Quinolone Resistance-Determining Regions (QRDRs). plos.orgnih.govmdpi.com

The QRDR of GyrA, for instance, in E. coli is typically defined as the region between amino acids 67 and 106. plos.orgmdpi.com In many Gram-negative bacteria, mutations in gyrA are the primary cause of quinolone resistance. plos.org For Gram-positive bacteria, parC is often the initial target for mutations. plos.org High-level resistance usually necessitates the accumulation of mutations in both DNA gyrase and topoisomerase IV. nih.govnih.gov

Table 1: Key Genes and Subunits in Fluoroquinolone Resistance

| Gene | Enzyme | Subunit | Function in Resistance |

|---|---|---|---|

| gyrA | DNA Gyrase | GyrA | Primary target for mutations in many Gram-negative bacteria. plos.org |

| gyrB | DNA Gyrase | GyrB | Mutations contribute to resistance, often after gyrA mutations. mdpi.com |

| parC | Topoisomerase IV | ParC | Primary target for mutations in many Gram-positive bacteria. plos.orgnih.gov |

Specific amino acid substitutions within the QRDRs can dramatically reduce the efficacy of fluoroquinolones. Common mutations in GyrA include substitutions at serine 83 and aspartate 87 (using E. coli numbering). researchgate.net For example, a single mutation like Ser83Leu can lead to significant resistance, and a second mutation at Asp87Asn often results in high-level resistance to drugs such as ciprofloxacin (B1669076). researchgate.net Similarly, in the ParC subunit of S. aureus, mutations at serine 80 and glutamic acid 84 are frequently associated with resistance. nih.gov

While direct studies on 4-n-propyl ofloxacin (B1677185) are limited, the structural similarity to ofloxacin suggests that these same mutations would likely impact its binding and efficacy. The n-propyl group at the 4-position modifies the molecule's properties, but the core pharmacophore that interacts with the topoisomerase-DNA complex remains. Therefore, mutations that alter the conformation of the drug-binding pocket would sterically or electrostatically hinder the binding of 4-n-propyl ofloxacin, reducing its antibacterial activity. The precise impact would depend on how the n-propyl group influences the drug's fit within the mutated binding site. mdpi.comnih.gov

Efflux Pump Overexpression and Associated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. nih.gov Overexpression of these pumps is a major contributor to multidrug resistance (MDR). mdpi.commdpi.com Several families of efflux pumps are involved in fluoroquinolone resistance.

The Major Facilitator Superfamily (MFS) is one of the largest groups of membrane transporters. explorationpub.com In Staphylococcus aureus, the MFS pump NorA is a well-studied contributor to fluoroquinolone resistance. nih.govfrontiersin.org NorA is a chromosomally encoded pump that extrudes hydrophilic fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. explorationpub.comfrontiersin.org Overexpression of norA, often due to mutations in regulatory genes, confers resistance to these drugs. nih.gov Other MFS pumps in S. aureus, such as NorB and NorC, also contribute to resistance, particularly against more hydrophobic fluoroquinolones. explorationpub.comresearchgate.net Given its structural relation to ofloxacin, this compound is a potential substrate for these MFS pumps.

The Resistance-Nodulation-Cell Division (RND) family is a predominant efflux system in Gram-negative bacteria and a major cause of intrinsic and acquired multidrug resistance. wikipedia.orgmdpi.comfrontiersin.org These pumps are typically part of a tripartite complex that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of substrates from the cell. frontiersin.orgnih.gov Prominent examples include the AcrAB-TolC system in E. coli and the Mex systems in Pseudomonas aeruginosa. wikipedia.orgscispace.com RND pumps have a very broad substrate profile, which includes various classes of antibiotics, detergents, and dyes. wikipedia.orgnih.gov Fluoroquinolones are common substrates for these pumps, and their overexpression is a significant clinical challenge. mdpi.comyoutube.com

The Multi-Drug and Toxin Extrusion (MATE) family of transporters contributes to resistance by exporting toxic compounds, including some fluoroquinolones like levofloxacin (B1675101), in exchange for protons or sodium ions. nih.govnih.govmdpi.com MATE transporters are found in all domains of life and play a role in resistance in pathogenic bacteria. nih.govmdpi.com

The ATP-Binding Cassette (ABC) superfamily constitutes a large and diverse group of transporters that utilize the energy from ATP hydrolysis to move substrates across membranes. nih.gov While more commonly associated with nutrient uptake, some ABC transporters function as efflux pumps and can confer antibiotic resistance. nih.gov

Table 2: Major Efflux Pump Families in Fluoroquinolone Resistance

| Family | Energy Source | Key Examples | Typical Organisms |

|---|---|---|---|

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA, NorB, NorC | Gram-positive (e.g., S. aureus) nih.govexplorationpub.com |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC, MexAB-OprM | Gram-negative (e.g., E. coli, P. aeruginosa) wikipedia.orgmdpi.com |

| Multi-Drug and Toxin Extrusion (MATE) | Proton or Sodium Gradient | NorM | N. gonorrhoeae, E. coli nih.govnih.gov |

Alterations in Bacterial Outer Membrane Permeability (e.g., Porin Downregulation)

The outer membrane of Gram-negative bacteria serves as a selective barrier, controlling the entry of substances, including antibiotics. nih.govnih.gov Hydrophilic fluoroquinolones primarily enter the bacterial cell through water-filled channels called porins. nih.govnumberanalytics.com Consequently, alterations in the expression or structure of these porins can significantly reduce antibiotic uptake, leading to resistance. numberanalytics.comstrategian.com

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Initially, resistance to quinolones was thought to arise solely from chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed a mechanism for the horizontal transfer of resistance genes among bacteria. nih.govasm.org PMQR determinants are found on plasmids, which are mobile genetic elements that can be exchanged between different bacterial species. nih.gov These mechanisms typically confer low-level resistance, which, while not always clinically significant on its own, facilitates the selection of higher-level resistance mutations and complicates treatment. asm.orgnih.govresearchgate.net There are three main types of PMQR mechanisms: target protection, enzymatic modification, and active efflux. asm.orgnih.gov

Qnr Proteins (e.g., QnrA, QnrB, QnrS) and Topoisomerase Protection

The most widely studied PMQR mechanism involves the Qnr proteins. nih.gov These proteins, which include families such as QnrA, QnrB, and QnrS, belong to the pentapeptide repeat protein family. nih.govyums.ac.ir Qnr proteins protect the bacterial DNA gyrase and topoisomerase IV—the primary targets of fluoroquinolones—from the inhibitory action of these drugs. yums.ac.irnih.govnih.gov They are believed to bind to the topoisomerases, preventing the quinolone from stabilizing the enzyme-DNA cleavage complex, which is the drug's lethal mechanism of action. nih.govnih.govmdpi.com The protection afforded by Qnr proteins results in a modest increase in the minimum inhibitory concentration (MIC) of fluoroquinolones. nih.gov However, this low-level resistance provides a selective advantage, allowing bacteria to survive in the presence of the antibiotic and subsequently acquire additional, higher-level resistance mutations in the target enzymes themselves. nih.govnih.gov

Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr) and Fluoroquinolone Modification

A second major PMQR mechanism is the enzymatic inactivation of fluoroquinolones by a variant of an aminoglycoside-modifying enzyme. nih.gov The aac(6')-Ib-cr gene encodes a bifunctional aminoglycoside acetyltransferase that not only acetylates aminoglycosides but also certain fluoroquinolones, such as ciprofloxacin and norfloxacin. nih.govasm.orgoup.com This modification occurs on the piperazinyl substituent of the fluoroquinolone, rendering the antibiotic inactive. nih.govasm.org The enzyme variant is characterized by two key amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate specificity to include fluoroquinolones. nih.govmdpi.com Like Qnr proteins, AAC(6')-Ib-cr provides low-level resistance but plays a significant role in the evolution of clinical resistance, especially when combined with chromosomal mutations. asm.orgoup.comresearchgate.net

Induction of the SOS Response and Increased Mutation Rates in the Presence of Quinolones

Fluoroquinolones exert their bactericidal effect by trapping DNA gyrase and topoisomerase IV on DNA, leading to double-strand DNA breaks. nih.govnih.gov This DNA damage triggers a complex bacterial stress response known as the SOS response. nih.govamegroups.org The SOS system involves the activation of more than 40 genes that collectively function to repair damaged DNA and restart stalled replication forks. amegroups.org

A critical consequence of SOS induction is an increase in the rate of mutagenesis. amegroups.orgnih.gov The response upregulates the expression of error-prone DNA polymerases (such as Pol II, Pol IV, and Pol V), which can replicate past DNA lesions but do so with low fidelity, introducing errors into the genome. amegroups.org This transient hypermutation state increases the likelihood that random mutations will arise in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode the drug's targets. amegroups.orgasm.org Therefore, by inducing the very mechanism that bacteria use to repair DNA damage, fluoroquinolones can inadvertently accelerate the evolution of their own resistance. nih.govasm.org

Cross-Resistance Patterns and the Emergence of Multi-Drug Resistant (MDR) Strains

The mechanisms that confer resistance to one fluoroquinolone often lead to reduced susceptibility to other drugs within the same class, a phenomenon known as cross-resistance. oup.comdocumentsdelivered.com For instance, a mutation in the gyrA gene that reduces the binding affinity of one fluoroquinolone will likely affect others as well. oup.com Similarly, broad-spectrum efflux pumps can expel multiple types of fluoroquinolones and even antibiotics from different classes. nih.govasm.org

The accumulation of multiple resistance mechanisms is a key driver in the development of multi-drug resistant (MDR) strains. oup.com A single bacterium can harbor mutations in its target enzymes, express efflux pumps at high levels, exhibit reduced outer membrane permeability, and carry plasmids with PMQR genes. nih.govnih.gov Such strains are particularly challenging to treat as they are resistant to multiple classes of antibiotics. oup.com The selection of chromosomal multiple-antibiotic-resistant (Mar) mutants by agents like tetracycline (B611298) or chloramphenicol (B1208) can also lead to cross-resistance to fluoroquinolones due to decreased drug accumulation. nih.govnih.gov The co-localization of PMQR genes with other resistance determinants on the same plasmids further facilitates the spread of multidrug resistance. nih.gov

Preclinical in Vitro Research and Biological Evaluation of 4 N Propyl Ofloxacin

Determination of Antimicrobial Spectrum and Potency

The antimicrobial activity of fluoroquinolones is well-documented, and derivatives of ofloxacin (B1677185) are expected to exhibit a broad spectrum of activity against various pathogens. drugbank.comfrontiersin.org The potency is typically determined through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Determinations against a Panel of Clinically Relevant Gram-Positive, Gram-Negative, and Atypical Pathogens

Interactive Table: General MIC Values for Ofloxacin and Related Fluoroquinolones

| Bacterial Species | Ofloxacin MIC Range (µg/mL) | Ciprofloxacin (B1669076) MIC Range (µg/mL) | Levofloxacin (B1675101) MIC Range (µg/mL) |

| Escherichia coli | 0.12–0.39 tandfonline.com | 0.015–0.25 tandfonline.com | 0.06–0.25 tandfonline.com |

| Klebsiella pneumoniae | 0.12–1.0 tandfonline.com | 0.05–1.0 tandfonline.com | 0.1–0.5 tandfonline.com |

| Pseudomonas aeruginosa | <2 nih.gov | Not Specified | Not Specified |

| Staphylococcus aureus (methicillin-susceptible) | ≤2 drugs.com | Not Specified | Not Specified |

| Acinetobacter spp. | More potent than norfloxacin (B1679917) nih.gov | Not Specified | Not Specified |

Note: This table represents data for ofloxacin and other fluoroquinolones as a reference, not specific data for 4-n-Propyl ofloxacin.

Studies on other N-alkylated quinoline (B57606) analogues have shown MIC values ranging from 7-8 µM against Mycobacterium tuberculosis. researchgate.net It is plausible that this compound would exhibit a similar antimicrobial profile, though empirical testing is required for confirmation.

Minimum Bactericidal Concentration (MBC) Assessment

Specific MBC data for this compound were not found in the available literature. However, for the parent compound ofloxacin, it is often bactericidal at concentrations equal to or slightly greater than its inhibitory concentrations. drugs.com MBC assessments for other antimicrobials are typically performed in conjunction with MIC testing to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). arabjchem.org For example, studies on nanocarrier-ofloxacin combinations against S. aureus ATCC 25923 have reported MBC values. nih.gov

In Vitro Enzymatic Assays for DNA Gyrase and Topoisomerase IV Inhibition

4-Propyl ofloxacin, like other fluoroquinolones, is expected to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, leading to bacterial cell death. ontosight.ainih.gov Ofloxacin has a significantly higher affinity for bacterial DNA gyrase than for mammalian topoisomerases. drugbank.com The primary target of fluoroquinolones often differs between bacterial types, with DNA gyrase being the primary target in Gram-negative bacteria and topoisomerase IV being the preferential target in Gram-positive bacteria. mdpi.com The inhibitory activity is typically quantified by IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound are not available, related compounds have been shown to inhibit these enzymes at low micromolar concentrations. researchgate.net

Time-Kill Kinetic Studies to Characterize Bactericidal Dynamics

Time-kill kinetic studies are crucial for understanding the pharmacodynamics of an antibiotic, illustrating the rate at which it kills bacteria. For the parent compound ofloxacin, studies against P. aeruginosa have shown that it can achieve bactericidal activity, particularly at concentrations of 4 times the MIC. nih.gov These studies typically involve exposing a bacterial culture to the antibiotic at various concentrations (e.g., 1x, 2x, and 4x MIC) and measuring the number of viable bacteria over time (e.g., at 0, 2, 4, 6, 8, and 24 hours). nih.gov Such analyses for this compound would be necessary to fully characterize its bactericidal properties. cleaninginstitute.orgajol.info

Studies on Bacterial Cell Permeability, Membrane Integrity, and Cell Wall Disruption

The ability of a fluoroquinolone to penetrate the bacterial cell is a critical first step in its mechanism of action. Studies on ofloxacin suggest that its passage through the bacterial membrane is favored in a pH range of 6-7.4 and can be influenced by interactions with divalent cations like Mg++ or Ca++. nih.gov Some antimicrobial agents exert their effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. plos.org While specific studies on how this compound affects bacterial cell permeability and membrane integrity are not available, this is a key area for future investigation to fully understand its mechanism of action.

Assessment of Antibacterial Activity against Resistant Strains

The emergence of antibiotic-resistant bacteria is a major global health concern. nih.gov Fluoroquinolones can be active against bacteria resistant to other classes of antimicrobials. drugs.com However, resistance to fluoroquinolones can also develop, often through mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.gov Some strains of Pseudomonas aeruginosa have been noted to develop resistance to ofloxacin relatively quickly during treatment. nih.gov The activity of novel derivatives like this compound against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), would be a critical component of its preclinical evaluation. researchgate.netnih.gov

Computational Drug Design and in Silico Studies of 4 N Propyl Ofloxacin

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target to design and identify potential inhibitors. mdpi.comresearchgate.net This approach is particularly effective in understanding the molecular interactions that govern ligand-protein recognition and binding affinity.

Molecular Docking Simulations with Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including 4-n-propyl ofloxacin (B1677185), exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.commdpi.com These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. mdpi.commdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. mdpi.comnih.gov

In the context of 4-n-propyl ofloxacin, molecular docking simulations are performed to predict its binding affinity and interaction patterns within the active sites of bacterial DNA gyrase and topoisomerase IV. mdpi.comglobalresearchonline.net The crystal structures of these enzymes, often obtained from the Protein Data Bank (PDB), serve as the foundation for these simulations. mdpi.comnih.gov The process involves preparing the protein structure by adding hydrogens and assigning appropriate charges, and preparing the ligand to generate its low-energy conformations. fortuneonline.org A grid box is then defined around the active site, specifically the quinolone resistance-determining region (QRDR), to guide the docking process. mdpi.comfortuneonline.org

The results of these simulations are typically evaluated based on a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.comnih.gov These studies help in understanding how modifications to the ofloxacin scaffold, such as the addition of a 4-n-propyl group, might influence its binding to the target enzymes. nih.gov

Table 1: Representative Molecular Docking Parameters for Fluoroquinolone Analogs

| Parameter | Description | Typical Value/Software |

| Target Proteins | Bacterial DNA gyrase, Topoisomerase IV | PDB IDs: 2XCS, 3FV5, 5IWM |

| Docking Software | Predicts ligand conformation and binding affinity | AutoDock, Glide, Gold |

| Scoring Function | Estimates binding free energy (kcal/mol) | Varies by software |

| Grid Box | Defines the docking search space around the active site | Centered on QRDR residues |

| Ligand Preparation | Generates 3D conformers and assigns charges | LigPrep, ChemDraw |

Analysis of Ligand-Protein Interaction Profiles and Binding Modes

Following molecular docking, a detailed analysis of the ligand-protein interaction profile is crucial to understand the molecular basis of binding. fortuneonline.orgrsc.org This involves identifying and characterizing the non-covalent interactions between this compound and the amino acid residues within the active site of DNA gyrase and topoisomerase IV. rsc.org

Key interactions that stabilize the drug-target complex include:

Hydrogen Bonds: These are critical for the specificity and affinity of binding. The carboxylic acid and keto groups of the quinolone core are known to form hydrogen bonds with active site residues. globalresearchonline.netresearchgate.net

Hydrophobic Interactions: The aromatic rings and the n-propyl group of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org

Pi-Pi Stacking: Interactions between the aromatic rings of the fluoroquinolone and aromatic amino acid residues like tyrosine and phenylalanine can further stabilize the complex. nih.gov

Metal Ion Coordination: A magnesium ion (Mg²⁺) is often present in the active site and plays a crucial role in mediating the interaction between the fluoroquinolone and the enzyme-DNA complex. nih.gov

By analyzing these interactions, researchers can gain insights into why certain modifications to the ofloxacin structure might enhance or diminish its antibacterial activity. rsc.orgfortunejournals.com For instance, the n-propyl group at the C-4 position could potentially form additional hydrophobic contacts, thereby improving the binding affinity.

Molecular Dynamics Simulations for Conformational Stability and Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rsc.orgfortunejournals.com MD simulations are used to assess the conformational stability of the this compound-enzyme complex and to further refine the understanding of the binding interactions. nih.govmdtutorials.com

Starting from the best-docked pose, the complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the movements of all atoms over a specific period, typically nanoseconds. rsc.orgnih.gov Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium. rsc.org

Root Mean Square Fluctuation (RMSF): This helps to identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked over the course of the simulation. mdtutorials.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. fortuneonline.orgtandfonline.com

These simulations can confirm the stability of the binding mode predicted by docking and provide a more comprehensive picture of the dynamic interactions between this compound and its target enzymes. nih.gov

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or when researchers want to leverage the information from a set of known active and inactive molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgmdpi.com For this compound analogs, a QSAR model could be developed to predict the antibacterial activity of new, unsynthesized derivatives.

The process of building a QSAR model involves:

Data Set Preparation: A diverse set of ofloxacin analogs with known antibacterial activities (e.g., Minimum Inhibitory Concentration - MIC values) is compiled. rsc.org

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound in the dataset. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. biorxiv.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

A validated QSAR model can then be used to predict the activity of novel this compound analogs, helping to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net

Table 2: Key Components of a QSAR Study

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled | pMIC (negative logarithm of MIC) |

| Independent Variables | Molecular descriptors representing chemical structure | LogP, Molecular Weight, Dipole Moment |

| Modeling Technique | Statistical method used to build the model | Multiple Linear Regression, Partial Least Squares |

| Validation Metrics | Assess the predictive power of the model | R², Q², r²_pred |

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. rsc.orgnih.gov A pharmacophore model for this compound and its analogs would highlight the key structural features required for antibacterial activity.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features, such as:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups nih.gov

Once developed and validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.comfrontiersin.org This approach can lead to the discovery of new chemical scaffolds with the desired antibacterial activity. nih.gov For this compound, a pharmacophore model would likely include features corresponding to the quinolone core, the carboxylic acid group, the keto group, and the n-propyl substituent, defining their spatial relationships. nih.gov

Virtual Screening Strategies for the Discovery of Novel Fluoroquinolone Scaffolds

Virtual screening (VS) has become an essential strategy in the quest for new antibacterial agents, particularly for discovering novel scaffolds that can overcome the challenge of fluoroquinolone resistance. asm.org This computational technique involves the screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as bacterial DNA gyrase or topoisomerase IV, the primary targets of fluoroquinolones. nih.gov The goal is to prioritize a smaller, more manageable number of candidates for experimental testing, which is more rapid and cost-effective than traditional high-throughput screening (HTS). asm.orgnih.gov

Structure-based virtual screening is a prominent approach that relies on the three-dimensional structure of the target protein. nih.gov Using molecular docking programs, compounds from databases containing hundreds of thousands of small molecules are computationally fitted into the binding site of the target. nih.govufl.edu These programs use scoring functions to estimate the binding affinity and rank the compounds. nih.gov This method has been successfully used to identify novel, drug-like small molecules that target sites on DNA gyrase distinct from those targeted by existing quinolones. nih.govufl.edu For instance, a study involving the screening of approximately 140,000 small molecules against two sites on E. coli DNA gyrase identified several compounds that inhibited the enzyme's supercoiling activity. nih.govufl.edu These newly identified inhibitors were structurally unrelated to known gyrase inhibitors, presenting potential scaffolds for developing drugs effective against fluoroquinolone-resistant bacteria. nih.gov

Another key strategy is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. nih.gov This approach uses the information from known active ligands to identify new ones. Pharmacophore modeling is a common ligand-based method where a 3D model is generated based on the essential steric and electronic features of known active molecules. nih.gov This pharmacophore model is then used as a template to search for new compounds in a database. A study successfully developed a pharmacophore model based on 27 structurally diverse compounds, which was then used to screen a database of 250,000 compounds to identify potential new topoisomerase II inhibitors. nih.gov The robustness of this model was demonstrated by the synthesis and testing of ten compounds, three of which showed good minimum inhibitory concentration (MIC) values. nih.gov

Table 1: Comparison of Virtual Screening Approaches for Fluoroquinolone Discovery

| Screening Approach | Basis | Key Techniques | Advantages | Example Application |

|---|---|---|---|---|

| Structure-Based | 3D structure of the target protein (e.g., DNA gyrase) | Molecular Docking | Enables discovery of novel scaffolds binding to different sites, potentially overcoming resistance. nih.govufl.edu | Screening of 140,000 compounds against E. coli DNA gyrase to find inhibitors for fluoroquinolone-resistant strains. nih.govufl.edu |